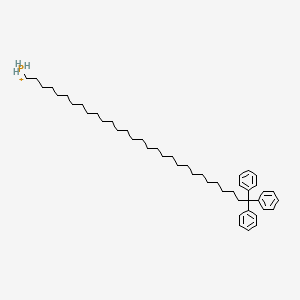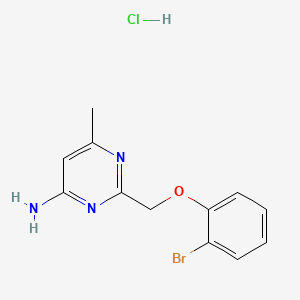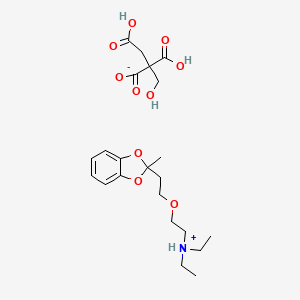
3,3'-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is a chemical compound with the molecular formula C14H8N2O4S2 It is known for its unique structure, which includes two pyrrole-2,5-dione rings connected by a disulfide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) typically involves the reaction of 1-phenyl-1H-pyrrole-2,5-dione with a disulfide compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification, crystallization, and drying to ensure the quality of the compound. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the purity and composition of the product.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted pyrrole derivatives.
科学研究应用
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a stabilizer in rubber manufacturing.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) involves its ability to undergo redox reactions, particularly the formation and cleavage of disulfide bonds. This property makes it a valuable tool in studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation of mixed disulfides and affecting protein function.
相似化合物的比较
Similar Compounds
1,1’-(1,3-Phenylene)bis(1H-pyrrole-2,5-dione): Similar structure but lacks the disulfide bridge.
1,1’-(Methylenedi-4,1-phenylene)bis(1H-pyrrole-2,5-dione): Contains a methylene bridge instead of a disulfide bridge.
Uniqueness
3,3’-Disulfanediylbis(1-phenyl-1H-pyrrole-2,5-dione) is unique due to its disulfide bridge, which imparts distinct redox properties. This feature makes it particularly useful in studies involving redox biology and disulfide bond formation.
属性
CAS 编号 |
105643-59-2 |
|---|---|
分子式 |
C20H12N2O4S2 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
3-[(2,5-dioxo-1-phenylpyrrol-3-yl)disulfanyl]-1-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C20H12N2O4S2/c23-17-11-15(19(25)21(17)13-7-3-1-4-8-13)27-28-16-12-18(24)22(20(16)26)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
VTVWTFREHIUDRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(C2=O)SSC3=CC(=O)N(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


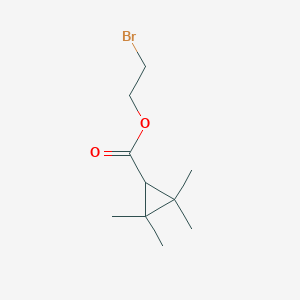
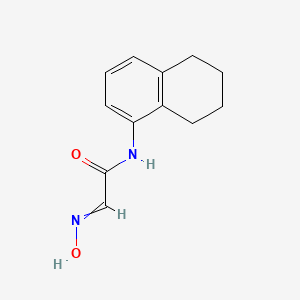
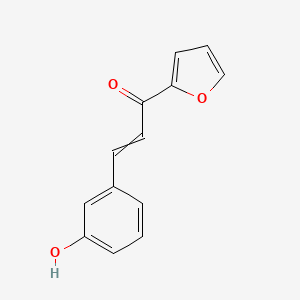


![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)
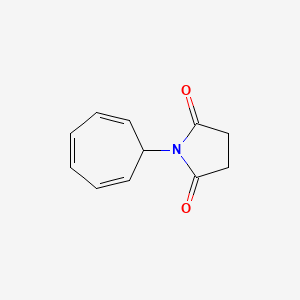
![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
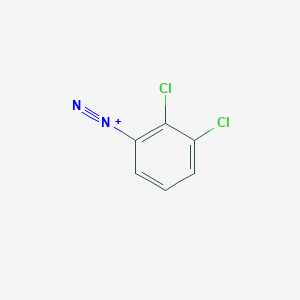
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
